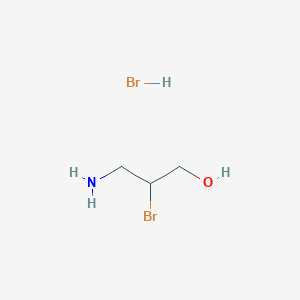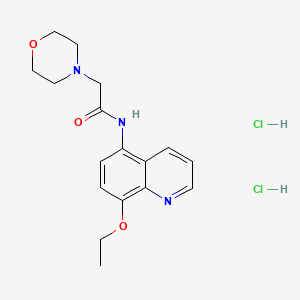
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is a chemical compound with the molecular formula C17H23Cl2N3O3 It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride typically involves the reaction of 8-ethoxyquinoline with morpholine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or quinoline moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted morpholine or quinoline derivatives.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholineacetamide, N-(8-methoxy-5-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-6-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of both morpholine and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
19655-33-5 |
|---|---|
Formule moléculaire |
C17H23Cl2N3O3 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
N-(8-ethoxyquinolin-5-yl)-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H21N3O3.2ClH/c1-2-23-15-6-5-14(13-4-3-7-18-17(13)15)19-16(21)12-20-8-10-22-11-9-20;;/h3-7H,2,8-12H2,1H3,(H,19,21);2*1H |
Clé InChI |
HTBLMFCOAOLDMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)NC(=O)CN3CCOCC3)C=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


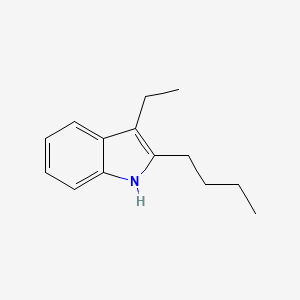
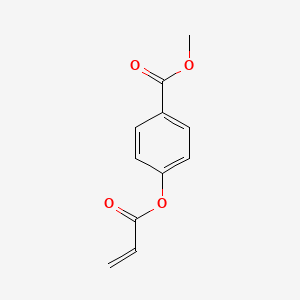
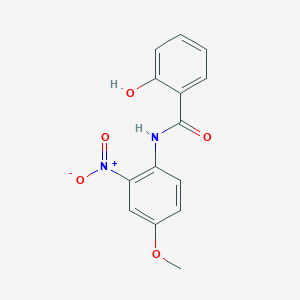
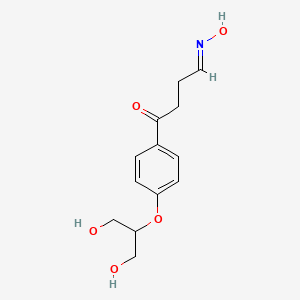
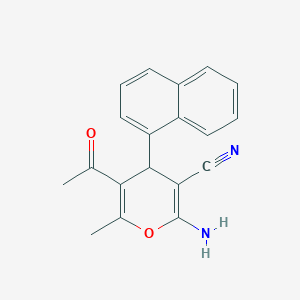
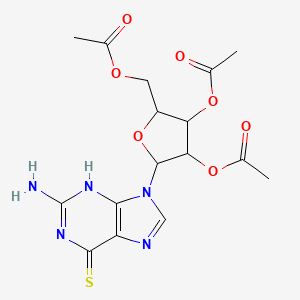
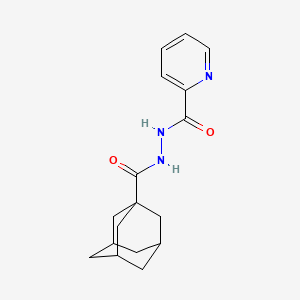
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
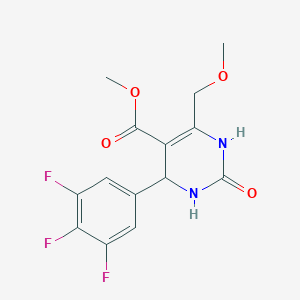
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
